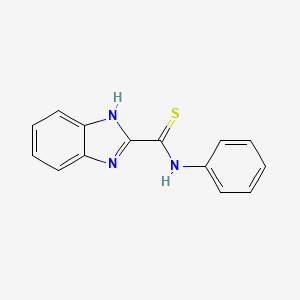![molecular formula C11H17NO B1661463 1-[Benzyl(methyl)amino]propan-2-ol CAS No. 91339-81-0](/img/structure/B1661463.png)
1-[Benzyl(methyl)amino]propan-2-ol
Übersicht
Beschreibung
1-[Benzyl(methyl)amino]propan-2-ol is an organic compound with the molecular formula C10H15NO It is a secondary amine and an alcohol, characterized by the presence of a benzyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain
Wissenschaftliche Forschungsanwendungen
1-[Benzyl(methyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of beta-blockers and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Wirkmechanismus
Target of Action
The primary target of 1-[Benzyl(methyl)amino]propan-2-ol is class-IIa histone deacetylases (HDACs) . HDACs play a key role in various cancers and diseases of the central nervous system such as Alzheimer’s and Huntington’s diseases . Specifically, the dysregulation of class-IIa HDACs leads to memory and cognitive impairment, dementia, and behavioral changes .
Mode of Action
The compound interacts with its targets through a process known as aminomethylation . This is a three-component enantioselective catalytic process that involves the compound, an aldehyde, and 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline . The reaction is facilitated by a chiral catalyst, pseudoephedrine .
Biochemical Pathways
The aminomethylation process affects the Mannich reaction pathway . This pathway is one of the most important carbon–carbon bond-forming reactions in organic synthesis, widely used for the preparation of pharmaceuticals and natural products . The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Pharmacokinetics
The compound’s solubility in water and its density, similar to that of water , suggest that it may have good bioavailability
Result of Action
The result of the aminomethylation process is the formation of anti/syn-isomeric amino keto ethers of the aromatic series . These products are optically pure and are produced in high yields .
Action Environment
The aminomethylation process is carried out in an aqueous medium . Water is a useful solvent for organic synthesis due to its safety and low cost . The reaction is facilitated by a chiral catalyst, pseudoephedrine, and occurs at a temperature of 25–30 °C . These environmental factors influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[Benzyl(methyl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of benzylamine with acetone, followed by reduction with sodium borohydride. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as methanol or ethanol.
Another method involves the reaction of benzyl chloride with N-methylpropan-2-amine in the presence of a base such as sodium hydroxide. This reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and optimized reaction conditions are employed to achieve efficient synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-[Benzyl(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Benzyl methyl ketone.
Reduction: N-methylpropan-2-amine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: An organic compound with a similar structure, used in the synthesis of amphetamines.
2-Amino-2-methylpropan-1-ol: A related compound with a similar functional group arrangement, used in the synthesis of pharmaceuticals and as a buffer in biochemical applications.
Uniqueness
1-[Benzyl(methyl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzyl group provides additional stability and lipophilicity, enhancing its potential as a drug candidate. The presence of both amine and alcohol functionalities allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-[benzyl(methyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(13)8-12(2)9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQCOCGZDBXUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283197 | |
| Record name | 1-[benzyl(methyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91339-81-0 | |
| Record name | NSC30329 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[benzyl(methyl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

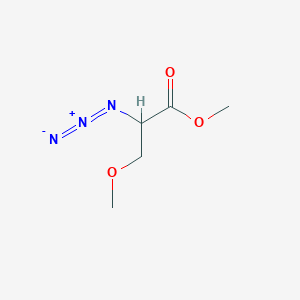
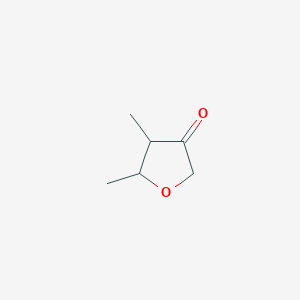
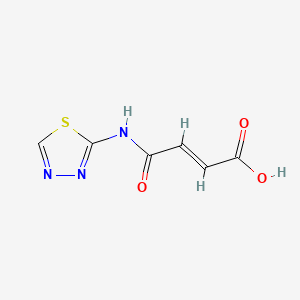
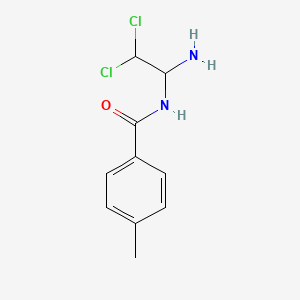
phosphanium iodide](/img/structure/B1661389.png)
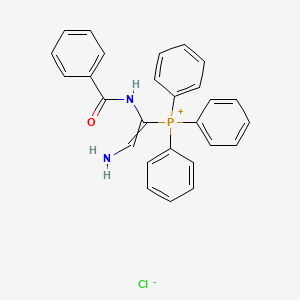
![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7-triene-9,12-dione](/img/structure/B1661394.png)



![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-2-methylsulfonyl-5-piperazin-1-ylaniline](/img/structure/B1661399.png)
Amine HCl](/img/structure/B1661401.png)
